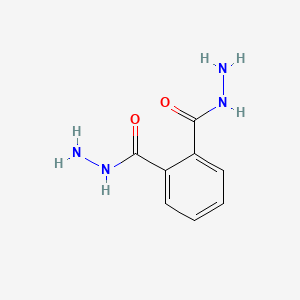

Phthalohydrazide

CAS No.: 3645-45-2

Cat. No.: VC8268650

Molecular Formula: C8H10N4O2

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3645-45-2 |

|---|---|

| Molecular Formula | C8H10N4O2 |

| Molecular Weight | 194.19 g/mol |

| IUPAC Name | benzene-1,2-dicarbohydrazide |

| Standard InChI | InChI=1S/C8H10N4O2/c9-11-7(13)5-3-1-2-4-6(5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) |

| Standard InChI Key | IKWQWOFXRCUIFT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NN)C(=O)NN |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)C(=O)NN |

Introduction

Structural and Physicochemical Properties

Phthalhydrazide features a fused bicyclic framework comprising a phthalazine nucleus with two carbonyl groups at positions 1 and 4. Its molecular weight is 162.15 g/mol, and it crystallizes as a white to milky-white solid with a melting point exceeding 300°C . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Density | 1.3264 g/cm³ (estimated) |

| Solubility | Acetone, acetic acid |

| Boiling Point | 288.82°C (estimated) |

| pKa | 10.70 ± 0.20 |

| Refractive Index | 1.5770 (estimated) |

The compound’s low vapor pressure (1.41 × 10⁻¹¹ mmHg at 25°C) and high thermal stability make it suitable for high-temperature reactions . Spectroscopic characterization via ¹H NMR reveals aromatic proton signals at δ 7.3–8.2 ppm, while IR spectra exhibit C=O stretches at 1654–1687 cm⁻¹.

Synthetic Methodologies

Traditional Synthesis

Phthalhydrazide is synthesized via the condensation of phthalic anhydride with hydrazine hydrate. A representative procedure involves refluxing phthalic anhydride (118.4 g, 0.80 mol) with 60% hydrazine hydrate (73.3 g, 0.88 mol) in ethanol for 8 hours, followed by filtration and recrystallization to yield 97.9% product .

Green Chemistry Approaches

Recent innovations emphasize solvent-free conditions and phase-transfer catalysts. For instance, tetrabutylammonium bromide (1.84 g) catalyzes the reaction between phthalic anhydride and hydrazine hydrate at 120°C, achieving 97.9% yield with 98.7% HPLC purity . Comparative data for synthesis methods are tabulated below:

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Traditional Reflux | None | 100 | 85 | 95 |

| Phase-Transfer Catalysis | TBAB | 120 | 97.9 | 98.7 |

| Nanoparticle Catalysis | ZnFe₂O₄ | 80 | 90 | 99 |

Applications in Organic Synthesis

Catalysis

Phthalhydrazide-functionalized MCM-41 catalysts demonstrate exceptional efficiency in synthesizing coumarin-fused triazolopyrimidines. Under solvent-free conditions at 110°C, these catalysts achieve 90% yield for cyclocondensation reactions, outperforming traditional solvent-based systems (75% yield).

Multicomponent Reactions (MCRs)

The compound’s reactivity with aldehydes and malononitrile under microwave irradiation yields pyrazolo-phthalazinediones in 83–89% efficiency. For example, the reaction with 4-hydroxycoumarin and 3-amino-1,2,4-triazole produces anticoagulant derivatives.

Biological Activities

Antimicrobial and Antiviral Properties

Phthalhydrazide derivatives exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). Notably, derivatives have shown inhibitory effects against SARS-CoV-1 protease (IC₅₀: 2.3 µM).

Environmental and Industrial Considerations

Phthalhydrazide is a byproduct of amikacin production, with ~90 tons generated annually per 300 tons of antibiotic. Improper disposal leads to environmental persistence, necessitating advanced degradation techniques such as photocatalytic oxidation using TiO₂ nanoparticles (90% degradation in 4 hours).

Comparative Reactivity

Structural Analogs

Compared to phthalimide, phthalhydrazide’s hydrazide groups enable dual C–N coupling reactions, yielding benzo[c]cinnolines with 99% efficiency. Key differences include:

| Parameter | Phthalhydrazide | Phthalimide |

|---|---|---|

| Hydrolysis Rate (k, s⁻¹) | 0.45 | 0.12 |

| Nucleophilicity | High | Moderate |

| Thermal Stability | >300°C | 238°C |

Functional Analogs

Linear hydrazides (e.g., benzohydrazide) require harsher conditions (12 min, 72% yield) compared to phthalhydrazide (6–8 min, 85% yield) in MCRs.

Recent Research Advancements

Nanocatalysis

ZnFe₂O₄ nanoparticles (7.086 m²/g surface area) enhance reaction kinetics in phthalhydrazide-mediated syntheses, reducing time from 48 hours to 8 minutes while maintaining >90% yield.

Environmental Remediation

Adsorption studies using activated carbon derived from rice husks show 98% phthalhydrazide removal from wastewater at pH 7, following Langmuir isotherm models (qₘ: 45 mg/g).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume